molecular formula C8H15BrO B1527874 3-(3-Bromopropyl)oxane CAS No. 1050496-66-6

3-(3-Bromopropyl)oxane

Cat. No. B1527874
CAS RN: 1050496-66-6
M. Wt: 207.11 g/mol
InChI Key: LWMGJCGRFGAPFP-UHFFFAOYSA-N
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Description

“3-(3-Bromopropyl)oxane” is a chemical compound with the molecular formula C8H15BrO . It contains a total of 25 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 aliphatic ether .


Synthesis Analysis

The synthesis of “this compound” involves halogen exchange reactions in a “one-pot” synthesis, starting from octakis (3-chloropropyl)octasilsesquioxane . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent, and reaction times play important roles in these reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 25 atoms, comprising 15 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom . The molecule contains 1 six-membered ring and 1 aliphatic ether .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily include halogen exchange reactions . These reactions are crucial in the synthesis of the compound .

Scientific Research Applications

  • Catalytic Processes : In the study of oxidative dehydrogenation, it was found that halogens like bromine can be used as oxidants. The use of bromine–iodine mixtures with low iodine content resulted in up to 80% of single‐pass yield at moderate reaction temperatures, which is promising for developing low-temperature propylene technology. This indicates the potential application of bromine-related compounds in catalytic processes for the synthesis of unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).

  • Material Synthesis : Research into mixed-metal assemblies involving halogens demonstrated the synthesis of novel materials with potentially useful magnetic properties. The reaction involving metal salts and tetra(n-butyl)ammonium bromide led to the creation of mixed-metal assemblies, which could have applications in the development of new magnetic materials (Tamaki et al., 1992).

  • Synthetic Methodologies : In the realm of organic synthesis, significant work has been done on developing catalytic enantioselective syntheses of structurally complex molecules like 3,3-disubstituted oxindoles. These molecules are crucial in pharmaceuticals and bioactive compounds. The research explores various catalytic methods to achieve high enantioselectivity and structural diversity, which can be crucial for probe- and drug-discovery programs (Cao, Zhou, & Zhou, 2018).

  • Surface Functionalization : The study of aminosilanes on silica surfaces revealed insights into surface functionalization techniques. Such techniques are vital for the preparation of hydrolytically stable amine-functionalized surfaces, which have wide applications in sensors, coatings, and as functional materials in various industrial processes (Smith & Chen, 2008).

  • Water Treatment and Purification : In the context of water treatment, research on the degradation products of UV filters like benzophenone-3 in chlorinated seawater pools has been conducted. This research is crucial for understanding the formation of potentially toxic byproducts in water treatment processes and developing strategies to mitigate their formation (Manasfi et al., 2015).

properties

IUPAC Name

3-(3-bromopropyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMGJCGRFGAPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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